1-Phenoxyhept-6-en-2-one

Beschreibung

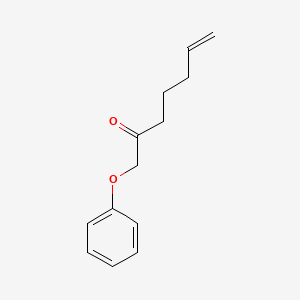

1-Phenoxyhept-6-en-2-one is an organic compound characterized by a phenoxy group (C₆H₅O–) at position 1, a ketone functional group at position 2, and a terminal alkene at position 6 of a seven-carbon chain. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 236.09 g/mol and a purity of 95% as noted in available sources . The compound is structurally distinct due to the combination of an electron-rich phenoxy group and a conjugated alkene-ketone system, which may influence its reactivity and physicochemical properties.

Eigenschaften

IUPAC Name |

1-phenoxyhept-6-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-3-5-8-12(14)11-15-13-9-6-4-7-10-13/h2,4,6-7,9-10H,1,3,5,8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIAYSJRIPXNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)COC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenoxyhept-6-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with hept-6-en-2-one in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under milder conditions, making the process more sustainable and scalable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Phenoxyhept-6-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenoxyheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 1-phenoxyheptan-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Phenoxyheptanoic acid.

Reduction: 1-Phenoxyheptan-2-ol.

Substitution: Various substituted phenoxyhept-6-en-2-one derivatives.

Wissenschaftliche Forschungsanwendungen

1-Phenoxyhept-6-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Phenoxyhept-6-en-2-one involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with proteins and enzymes, influencing their activity. The hept-6-en-2-one backbone allows for flexibility and conformational changes, which can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(a) 1-Phenyl-6-hepten-1-one

- Molecular Formula : C₁₃H₁₆O

- Molecular Weight : 188.27 g/mol

- CAS RN : 15177-05-6

- Structural Features: A phenyl group (C₆H₅–) replaces the phenoxy group, and the ketone is positioned at carbon 1 instead of carbon 2. The terminal alkene at position 6 is retained.

- Key Differences: The absence of an oxygen atom in the phenyl group reduces polarity and molecular weight compared to 1-phenoxyhept-6-en-2-one.

(b) 6-Hepten-2-one Derivatives

For example, 1-Chloro-7-(phenylsulfonyl)-6-hepten-2-one (CAS 735334-27-7):

- Molecular Formula : C₁₃H₁₅ClO₃S

- Functional Groups : Chloro, phenylsulfonyl, and ketone groups .

- Key Differences: The sulfonyl and chloro substituents introduce strong electron-withdrawing effects, contrasting with the electron-donating phenoxy group in this compound. Increased molecular complexity may affect solubility and stability.

Physicochemical and Functional Comparisons

Table 1: Comparative Data for this compound and Analogs

Key Observations:

Polarity and Solubility: The phenoxy group in this compound enhances polarity compared to the phenyl analog, likely improving solubility in polar aprotic solvents (e.g., acetone or DMSO) . The sulfonyl and chloro derivatives exhibit even higher polarity due to strong electron-withdrawing groups .

Reactivity: The alkene in all compounds is susceptible to electrophilic additions (e.g., hydrogenation or epoxidation). However, the phenoxy group’s electron-donating nature may stabilize conjugated intermediates in this compound . The ketone’s position (C1 vs. C2) alters steric and electronic environments, affecting nucleophilic reactions (e.g., Grignard additions).

Research Findings and Implications

- Synthetic Utility: this compound’s structure makes it a candidate for synthesizing heterocycles (e.g., furans or pyrans) via cyclization reactions . Its phenyl analog, 1-phenyl-6-hepten-1-one, has been used in fragrance industries due to its ketone-mediated volatility .

- Biological Activity: No direct studies on this compound’s bioactivity are cited in the evidence. However, phenoxy-containing compounds are frequently explored in agrochemistry (e.g., herbicides or insect pheromones) .

Biologische Aktivität

1-Phenoxyhept-6-en-2-one is an organic compound with significant biological activity, characterized by its unique structure comprising a phenoxy group attached to a hept-6-en-2-one backbone. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. The following sections outline its synthesis, biological mechanisms, and relevant case studies that highlight its impact on biological systems.

Molecular Structure

- Molecular Formula : C₁₃H₁₆O₂

- IUPAC Name : this compound

The compound features a phenoxy group that can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hept-6-en-2-one backbone provides flexibility, allowing conformational changes that enhance binding affinity to various biological targets.

Synthesis Methods

This compound can be synthesized through several methods:

- Base-Catalyzed Reaction : Reaction of phenol with hept-6-en-2-one using sodium hydroxide under reflux conditions.

- Catalytic Processes : Industrial methods may employ palladium or nickel catalysts to improve yield and sustainability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Interaction : The phenoxy group facilitates interactions with enzymes, potentially acting as an inhibitor or substrate depending on the enzyme's active site.

- Cell Membrane Interaction : The compound's lipophilicity allows it to penetrate cell membranes, influencing cellular processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in antibiotic development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Enzyme Inhibition | Potential inhibition of specific enzymes | |

| Cytotoxicity | Effects on cancer cell lines | Ongoing studies |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction between this compound and specific enzymes involved in metabolic processes. The study utilized kinetic assays to evaluate the compound's inhibitory effects on enzyme activity. Findings suggested that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.